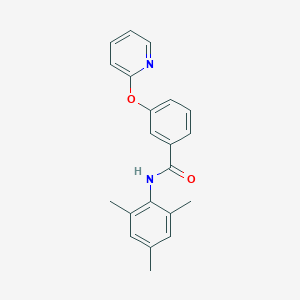

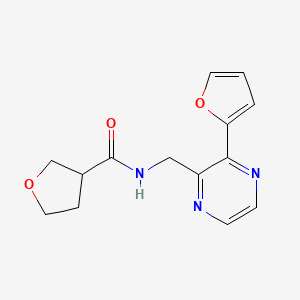

![molecular formula C16H21N3O B2700069 N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide CAS No. 315712-43-7](/img/structure/B2700069.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C16H21N3O. It has an average mass of 271.357 Da and a monoisotopic mass of 271.168457 Da .

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide” consists of a benzimidazole ring attached to a cyclohexanecarboxamide group via an ethyl linker . Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

“N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide” is a solid compound. It has a density of 1.2±0.1 g/cm3. The boiling point is 535.4±33.0 °C at 760 mmHg. The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .科学的研究の応用

Organic Synthesis

These compounds are used in organic synthesis, particularly in the preparation of amides . The structure of the newly synthesized compound is determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .

Anti-inflammatory Drugs

2-Arylpropanoic acids, which are an important class of non-steroidal anti-inflammatory drugs (NSAIDs), are widely used for the treatment of various types of arthritis and musculoskeletal disorders . One of the most widely used NSAIDs is ibuprofen, well known for its analgesic, antipyretic, and anti-inflammatory properties .

Antiparasitic Activity

Some benzimidazole derivatives have been found to have antiparasitic activity. They have been shown to be more active than the clinically used anthelmintic drugs albendazole and ivermectin .

Antioxidant Activity

Benzimidazole derivatives also exhibit antioxidant activity. They have been found to be effective radical scavengers in various systems .

Antibacterial Activity

Benzimidazole derivatives have been found to have antibacterial activity against various bacterial diseases . For example, N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine showed good activity against used bacterial strains .

Antifungal Activity

A novel series of 2-substituted benzimidazole derivatives has been reported for antifungal action against C. albicans and A. niger .

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c20-16(12-6-2-1-3-7-12)17-11-10-15-18-13-8-4-5-9-14(13)19-15/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMOGZGTPLTORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

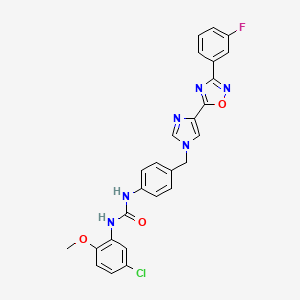

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)

![2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2699988.png)

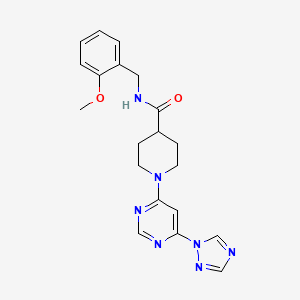

![2-(4-{[4-(Tert-butyl)phenyl]sulfonyl}piperazino)pyrimidine](/img/structure/B2699990.png)

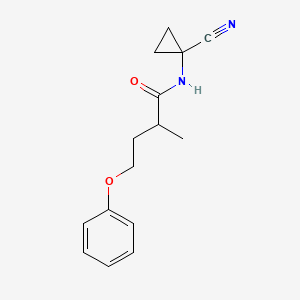

![N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2700003.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2700005.png)

![6,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2700009.png)